N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine is a chemical compound that belongs to the class of kinase inhibitors. It is commonly referred to as JNJ-42756493 and has been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
JNJ-42756493 works by inhibiting the activity of JAK1, JAK2, and TYK2 kinases, which are involved in the regulation of immune responses and cell growth. By inhibiting these kinases, JNJ-42756493 can prevent the activation of immune cells and the proliferation of cancer cells.
Biochemical and Physiological Effects:
JNJ-42756493 has been shown to have several biochemical and physiological effects. It can inhibit the production of cytokines, which are involved in the regulation of immune responses. It can also inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-42756493 has several advantages for lab experiments. It is a potent and selective inhibitor of JAK1, JAK2, and TYK2 kinases, which makes it a useful tool for studying the role of these kinases in various diseases. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the study of JNJ-42756493. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and psoriasis. Another potential application is in the treatment of cancer, particularly in combination with other targeted therapies. Further studies are needed to determine the optimal dose and treatment regimen for JNJ-42756493, as well as its safety and efficacy in clinical trials.
Conclusion:
In conclusion, JNJ-42756493 is a promising compound with potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Its mechanism of action involves the inhibition of JAK1, JAK2, and TYK2 kinases, which are involved in the regulation of immune responses and cell growth. While there are advantages and limitations to its use in lab experiments, further studies are needed to fully explore its potential in clinical applications.
Synthesemethoden
The synthesis of JNJ-42756493 involves the reaction of N-methyl-2-pyridinamine with 4-(1H-pyrazol-1-ylmethyl)-1-piperidinecarboxylic acid, followed by the addition of a carbonyl group. The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
JNJ-42756493 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of several kinases, including JAK1, JAK2, and TYK2, which are involved in the regulation of immune responses and cell growth. This makes it a promising candidate for the treatment of autoimmune disorders and cancer.
Eigenschaften
IUPAC Name |
[6-(methylamino)pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-17-15-4-3-14(11-18-15)16(22)20-9-5-13(6-10-20)12-21-8-2-7-19-21/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPKZMHXEFLZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.